molecular formula C9H4F3NO3 B3043100 3-(Trifluoromethyl)isatoic anhydride CAS No. 72985-50-3

3-(Trifluoromethyl)isatoic anhydride

Cat. No.: B3043100
CAS No.: 72985-50-3
M. Wt: 231.13 g/mol
InChI Key: FWLOMSMDWVUGDL-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)isatoic anhydride is an organic compound characterized by the presence of a trifluoromethyl group attached to the isatoic anhydride structure. This compound is known for its unique chemical properties and is widely used in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)isatoic anhydride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to act as a substrate for certain hydrolases, which catalyze the hydrolysis of the anhydride bond, leading to the formation of corresponding carboxylic acids and amines. Additionally, it can form covalent bonds with nucleophilic amino acid residues in proteins, potentially modifying their function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modifying key signaling proteins through covalent attachment. This modification can alter the activity of these proteins, leading to changes in gene expression and cellular metabolism. For instance, the compound can inhibit certain kinases, thereby affecting phosphorylation cascades that are critical for cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through covalent modification of biomolecules. It can bind to active sites of enzymes, inhibiting their activity by forming stable adducts. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, the compound can induce conformational changes in proteins, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it can degrade upon prolonged exposure to moisture or high temperatures. Over time, its activity in biochemical assays may decrease due to hydrolysis or other degradation processes. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, it can cause toxicity, manifesting as cellular damage or organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Enzymes such as cytochrome P450s are known to play a role in its metabolism, influencing the overall metabolic flux and levels of metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. Once localized, the compound can exert its effects on specific organelles, such as the nucleus or mitochondria, affecting their function and overall cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)isatoic anhydride typically involves the reaction of 3-(trifluoromethyl)aniline with phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired anhydride. The general reaction scheme is as follows: [ \text{3-(Trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of triphosgene as a safer alternative to phosgene is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)isatoic anhydride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The anhydride can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, the anhydride can hydrolyze to form 3-(trifluoromethyl)anthranilic acid.

    Cyclization Reactions: It can participate in cyclization reactions to form quinazolinone derivatives.

Common Reagents and Conditions:

    Amines: React with the anhydride to form amides.

    Alcohols: React to form esters.

    Water: Hydrolyzes the anhydride to form acids.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Acids: Formed from hydrolysis reactions.

Scientific Research Applications

3-(Trifluoromethyl)isatoic anhydride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various heterocyclic compounds, including quinazolinones.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Isatoic Anhydride: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    3-Methylisatoic Anhydride: Contains a methyl group instead of a trifluoromethyl group, leading to variations in chemical behavior.

Uniqueness: The presence of the trifluoromethyl group in 3-(Trifluoromethyl)isatoic anhydride imparts unique properties such as increased reactivity and stability. This makes it distinct from other isatoic anhydride derivatives and enhances its utility in various chemical reactions and applications.

Properties

IUPAC Name

8-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)16-7(4)14/h1-3H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLOMSMDWVUGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217841
Record name 8-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72985-50-3
Record name 8-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72985-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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